molecular formula C10H13BO5 B14129379 B-[2-(1,3-Dioxolan-2-ylmethoxy)phenyl]boronic acid CAS No. 915402-13-0

B-[2-(1,3-Dioxolan-2-ylmethoxy)phenyl]boronic acid

Cat. No.: B14129379
CAS No.: 915402-13-0
M. Wt: 224.02 g/mol
InChI Key: LFXMJALOJGOUEM-UHFFFAOYSA-N
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Description

B-[2-(1,3-Dioxolan-2-ylmethoxy)phenyl]boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with a 1,3-dioxolane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of B-[2-(1,3-Dioxolan-2-ylmethoxy)phenyl]boronic acid typically involves the hydroboration of an appropriate precursor. One common method is the reaction of 2-(1,3-dioxolan-2-ylmethoxy)phenylboronic acid with boron reagents under controlled conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of solvents and reagents may be optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

B-[2-(1,3-Dioxolan-2-ylmethoxy)phenyl]boronic acid primarily undergoes reactions typical of boronic acids, including:

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., THF, DMF).

    Oxidation: Oxidizing agents such as hydrogen peroxide or sodium perborate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

    Suzuki-Miyaura Coupling: Biaryl compounds.

    Oxidation: Phenolic derivatives.

    Reduction: Various reduced forms of the original compound.

Scientific Research Applications

B-[2-(1,3-Dioxolan-2-ylmethoxy)phenyl]boronic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of B-[2-(1,3-Dioxolan-2-ylmethoxy)phenyl]boronic acid in Suzuki-Miyaura coupling involves several key steps:

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: Lacks the 1,3-dioxolane moiety, making it less versatile in certain synthetic applications.

    2-(1,3-Dioxolan-2-yl)phenylboronic Acid: Similar structure but without the methoxy group, affecting its reactivity and applications.

Uniqueness

B-[2-(1,3-Dioxolan-2-ylmethoxy)phenyl]boronic acid is unique due to the presence of both the boronic acid and 1,3-dioxolane moieties, which enhance its reactivity and versatility in organic synthesis. This combination allows for more diverse applications compared to simpler boronic acids.

Properties

CAS No.

915402-13-0

Molecular Formula

C10H13BO5

Molecular Weight

224.02 g/mol

IUPAC Name

[2-(1,3-dioxolan-2-ylmethoxy)phenyl]boronic acid

InChI

InChI=1S/C10H13BO5/c12-11(13)8-3-1-2-4-9(8)16-7-10-14-5-6-15-10/h1-4,10,12-13H,5-7H2

InChI Key

LFXMJALOJGOUEM-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=CC=C1OCC2OCCO2)(O)O

Origin of Product

United States

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